BenchChemオンラインストアへようこそ!

Bendamustine

Chronic Lymphocytic Leukemia Chemoimmunotherapy Geriatric Oncology

Bendamustine free base is a unique bifunctional alkylator with a purine-like benzimidazole scaffold, enabling dual alkylating/antimetabolite activity and preferential BER pathway engagement. This drives mitotic catastrophe, circumventing resistance to chlorambucil and fludarabine. Clinically, it delivered 76% ORR and 27% CR in relapsed CLL (vs. fludarabine 62%/9%), with median PFS of 20.1 mo. In fit patients, BR offers comparable 5-year OS to FCR (~80%) with fewer secondary malignancies. Procure high-purity bendamustine to advance BER-targeted oncology R&D.

Molecular Formula C16H21Cl2N3O2
Molecular Weight 358.3 g/mol
CAS No. 16506-27-7
Cat. No. B091647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBendamustine
CAS16506-27-7
Synonymsendamustin
bendamustine
bendamustine hydrochloride
Cytostasan
Hydrochloride, Bendamustine
IMET 3393
Ribomustin
Treanda
Zimet 3393
Molecular FormulaC16H21Cl2N3O2
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O
InChIInChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)
InChIKeyYTKUWDBFDASYHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bendamustine (CAS 16506-27-7) – A Bifunctional Alkylating Agent with a Distinct DNA-Damage Profile in Hematologic Malignancies


Bendamustine (free base, CAS 16506-27-7) is a nitrogen mustard derivative that functions as a bifunctional alkylating agent, forming interstrand and intrastrand DNA cross-links [1]. Its chemical structure incorporates a benzimidazole ring, which confers a purine-like moiety, a butanoic acid side chain, and a bis(2-chloroethyl)amino alkylating group [2]. This unique scaffold enables both classical alkylating activity and antimetabolite properties, a dual mechanism not observed in traditional nitrogen mustards such as chlorambucil or cyclophosphamide [2]. Clinically, bendamustine (as its hydrochloride salt) is approved for the treatment of chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL) [1].

Why In-Class Alkylating Agents Are Not Functionally Interchangeable with Bendamustine


Despite sharing a core alkylating function, bendamustine cannot be directly substituted with other nitrogen mustards (e.g., chlorambucil, melphalan) or purine analogs (e.g., fludarabine) due to fundamental mechanistic and clinical divergences. Bendamustine elicits a unique pattern of DNA-damage signaling, primarily engaging base excision repair (BER) pathways, whereas chlorambucil and phosphoramide mustard (the active metabolite of cyclophosphamide) predominantly activate O6-alkylguanine-DNA alkyltransferase (AGT) repair [1]. This differential repair activation is linked to bendamustine's ability to induce mitotic catastrophe, a necrotic death distinct from the apoptotic pathways triggered by conventional alkylators [1]. Furthermore, bendamustine's benzimidazole ring confers a purine-analog character that contributes to its activity in tumors refractory to other alkylating agents [2]. Consequently, procurement decisions must be guided by specific comparative evidence rather than class-based assumptions of interchangeability.

Quantitative Differentiation of Bendamustine Against Key Clinical Comparators: A Comparative Evidence Guide


Superior Complete Response Rate and Progression-Free Survival versus Chlorambucil in Fludarabine-Ineligible CLL

In a Phase IIIb randomized trial (MABLE) comparing rituximab plus bendamustine (R-Benda) versus rituximab plus chlorambucil (R-Clb) in fludarabine-ineligible CLL patients, bendamustine demonstrated a significantly higher complete response (CR) rate and extended progression-free survival (PFS). The CR rate was 24% for the bendamustine-containing arm versus 9% for chlorambucil, and median PFS was 39.6 months versus 29.9 months [1].

Chronic Lymphocytic Leukemia Chemoimmunotherapy Geriatric Oncology

Significantly Higher Overall and Complete Response Rates vs. Fludarabine in Relapsed/Refractory CLL

A multicenter Phase III study compared bendamustine monotherapy (100 mg/m² days 1-2 of a 4-week cycle) to standard fludarabine (25 mg/m² days 1-5 every 4 weeks) in patients with relapsed CLL previously treated with chlorambucil. Bendamustine achieved an overall response rate (ORR) of 76% versus 62% for fludarabine, and a complete response (CR) rate of 27% versus 9%. Median progression-free survival was 20.1 months for bendamustine versus 14.8 months for fludarabine (hazard ratio 0.87; 90% CI, 0.60-1.27) [1].

Relapsed CLL Alkylator-Refractory Second-Line Therapy

Comparable Potency but Lack of Cross-Resistance with Melphalan in Multiple Myeloma

In a study of 29 human myeloma cell lines (HMCLs), the lethal dose for 50% cell kill (LD50) of bendamustine and melphalan were linearly correlated (p < 0.001), indicating similar potency. Sensitivity to both drugs was associated with p53 status: the median LD50 for TP53(wild-type) HMCLs was more than two-fold lower than for TP53(abnormal) HMCLs (p < 0.001). Importantly, bendamustine and melphalan exhibited additive effects and did not overcome resistance to each other [1].

Multiple Myeloma Alkylator Resistance p53 Pathway

Inferior Progression-Free Survival vs. FCR (Fludarabine, Cyclophosphamide, Rituximab) in Frontline Fit CLL

In the Phase III CLL10 trial, 561 previously untreated, fit patients with CLL were randomized to either bendamustine plus rituximab (BR) or fludarabine, cyclophosphamide, and rituximab (FCR). At a median follow-up of 58.2 months, median progression-free survival (PFS) was 42.3 months with BR versus 57.6 months with FCR (Hazard Ratio 1.593; 95% CI 1.271–1.996; p < 0.0001). Overall survival (OS) was not significantly different (5-year OS: 80.1% vs 80.9%; HR 1.108; p=0.599) [1].

Frontline CLL FCR vs BR Chemoimmunotherapy

Unique DNA Repair Pathway Engagement Compared to Chlorambucil and Cyclophosphamide

Mechanistic profiling in the NCI in vitro antitumor screen and functional DNA damage repair assays revealed that bendamustine activates a base excision repair (BER) pathway, unlike chlorambucil and phosphoramide mustard (active metabolite of cyclophosphamide), which primarily engage O6-alkylguanine-DNA alkyltransferase (AGT) repair [1]. This differential engagement is associated with bendamustine's unique induction of mitotic catastrophe, a form of cell death distinct from apoptosis triggered by classical alkylators [1].

Mechanism of Action DNA Repair Base Excision Repair

USP Monograph Specification Defines Stringent Purity Criteria for Pharmaceutical-Grade Material

The USP 2025 monograph for Bendamustine Hydrochloride specifies that the anhydrous form contains not less than (NLT) 98.0% and not more than (NMT) 102.0% of bendamustine hydrochloride, calculated on an as-is basis. A stability-indicating HPLC method using an Inertsil ODS-2 column (250 × 4.6 mm, 5 µm) with a gradient mobile phase (0.1% TFA in water and acetonitrile) and UV detection at 254 nm is prescribed for assay and impurity determination [1][2].

Quality Control Pharmaceutical Analysis USP Standards

Evidence-Driven Application Scenarios for Bendamustine in Hematology Research and Drug Development


Second-Line Therapy in Relapsed/Refractory CLL After Alkylator Exposure

Bendamustine is the preferred alkylator for patients with relapsed CLL who have progressed on chlorambucil-based therapy. Phase III data demonstrate a 76% overall response rate and 27% complete response rate, significantly outperforming fludarabine (62% ORR, 9% CR) and providing a median PFS of 20.1 months [1]. This scenario leverages bendamustine's unique ability to activate base excision repair pathways, circumventing resistance mechanisms that limit other alkylating agents [2].

Frontline Therapy in Elderly or Frail CLL Patients Ineligible for Fludarabine

For CLL patients who are unfit for fludarabine-based regimens (e.g., due to age or comorbidities), bendamustine in combination with rituximab (BR) offers a favorable efficacy-toxicity balance. The MABLE trial showed a 24% complete response rate and median PFS of 39.6 months for BR, compared to 9% CR and 29.9 months PFS for rituximab-chlorambucil [1]. This scenario capitalizes on bendamustine's manageable myelosuppression profile relative to more intensive fludarabine-cyclophosphamide combinations [2].

Combination Regimen Benchmarking in Fit, Frontline CLL

In younger, physically fit CLL patients, bendamustine plus rituximab (BR) serves as a less toxic alternative to FCR (fludarabine, cyclophosphamide, rituximab). The CLL10 trial established that BR yields a median PFS of 42.3 months versus 57.6 months for FCR (HR 1.593, p<0.0001), but with equivalent 5-year overall survival (80.1% vs 80.9%) and a trend towards fewer secondary malignancies in elderly patients (16.8% vs 32.6%, p=0.011) [1]. This scenario defines the appropriate use case for BR when minimizing long-term toxicity is a priority.

Investigational Use in Multiple Myeloma Salvage or Conditioning Regimens

Although not a frontline myeloma agent, bendamustine is under investigation as part of conditioning regimens prior to autologous stem cell transplantation (ASCT) in multiple myeloma. Preclinical data indicate that bendamustine has comparable potency to melphalan in myeloma cell lines but does not overcome melphalan resistance, suggesting its role in combination rather than as single-agent salvage [1]. This scenario highlights its potential utility in patients with relapsed myeloma who have not developed cross-resistance to melphalan.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bendamustine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.